

Introduction: Unveiling the Profile of a Key Synthetic Building Block

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Cyclobutoxy-5-fluoroaniline

Cat. No.: B1399048

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2-Cyclobutoxy-5-fluoroaniline is a substituted aniline derivative of increasing interest within the domains of medicinal chemistry and materials science. Its unique structural composition, featuring a fluorinated aromatic core, a primary amine, and a bulky cyclobutoxy ether group, imparts a distinct set of physicochemical characteristics. These properties are paramount for professionals in drug development and chemical research, as they govern the molecule's reactivity, solubility, bioavailability, and overall suitability for various applications. The fluorine atom can enhance metabolic stability and binding affinity, while the cyclobutoxy moiety significantly influences lipophilicity and steric interactions.^[1]

This guide offers a comprehensive exploration of the core physicochemical properties of **2-Cyclobutoxy-5-fluoroaniline**. We will delve into its structural and electronic features, present its key physical data, and provide validated experimental protocols for its characterization. The insights herein are designed to equip researchers and scientists with the foundational knowledge required to effectively utilize this compound in their synthetic and developmental workflows.

Chemical Identity and Structural Attributes

A molecule's behavior is fundamentally dictated by its structure. The interplay between the electron-withdrawing fluorine, the basic amino group, and the hydrophobic cyclobutoxy group defines the chemical personality of **2-Cyclobutoxy-5-fluoroaniline**.

- IUPAC Name: 2-(cyclobutoxy)-5-fluoroaniline

- CAS Number: 1449627-28-7
- Molecular Formula: C₁₀H₁₂FNO
- Molecular Weight: 181.21 g/mol

Key Structural Features:

- Aniline Core: Provides the basic nitrogen center and the aromatic platform for substitution.
- Fluorine Substituent: Located at the C5 position (para to the amino group), it acts as a potent electron-withdrawing group via induction, modulating the pKa of the aniline.
- Cyclobutoxy Group: An ether linkage at the C2 position (ortho to the amino group). This bulky, non-polar group is a critical determinant of the molecule's lipophilicity and steric profile. Its presence can influence molecular conformation and receptor binding interactions.
[\[1\]](#)[\[2\]](#)

Core Physicochemical Data

Quantitative data provides the bedrock for experimental design. The following table summarizes the key physicochemical properties of **2-Cyclobutoxy-5-fluoroaniline**. It is important to note that while some data for this specific molecule is limited in public literature, reliable predictions and comparisons to structurally similar analogs provide valuable insights.

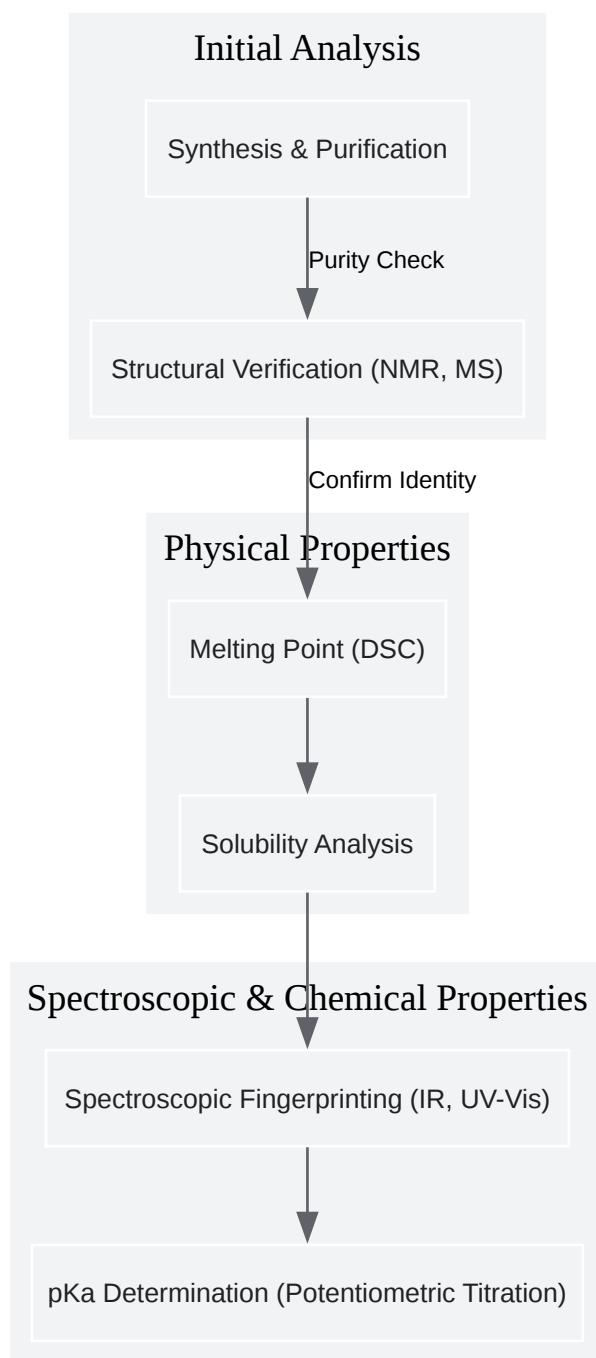
Property	Value / Expected Range	Rationale & Comparative Insights
Physical Appearance	White to off-white crystalline solid	Expected based on substituted anilines like 2-Bromo-5-fluoroaniline (m.p. 43-47 °C).
Melting Point	Data not publicly available	Expected to be a low-melting solid. Determined via Differential Scanning Calorimetry (DSC).
Boiling Point	Data not publicly available	Expected to be >200 °C at atmospheric pressure, similar to other substituted fluoroanilines.[3]
Solubility	Soluble in organic solvents (e.g., DMSO, Methanol, Ethyl Acetate); limited solubility in water.[1]	The hydrophobic cyclobutoxy and aromatic rings dominate, leading to poor aqueous solubility.
pKa (Conjugate Acid)	~3.8 (Predicted)	Based on the predicted pKa of the close analog 2-butoxy-5-fluoroaniline (3.84 ± 0.10).[4] The electron-withdrawing fluorine reduces the basicity of the amine compared to aniline (pKa 4.6).
LogP (Lipophilicity)	High	The cyclobutoxy group significantly increases the octanol-water partition coefficient, a key factor for membrane permeability in drug candidates.[5]

Methodologies for Physicochemical Characterization

Scientific integrity demands robust and reproducible methods. The following section outlines standard protocols for determining the key properties discussed.

Characterization Workflow

The logical flow for characterizing a new chemical entity like **2-Cyclobutoxy-5-fluoroaniline** involves a series of sequential analytical techniques.



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Caption: General workflow for physicochemical characterization.

Experimental Protocol 1: Melting Point Determination via DSC

Causality: Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. A sharp endothermic peak indicates the melting point, providing data on both the transition temperature and purity (a broader peak suggests impurities).

Methodology:

- Sample Preparation: Accurately weigh 1-3 mg of **2-Cyclobutoxy-5-fluoroaniline** into a standard aluminum DSC pan. Crimp the pan with a lid.
- Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
- Thermal Program:
 - Equilibrate the cell at 25 °C.
 - Ramp the temperature from 25 °C to a temperature above the expected melting point (e.g., 150 °C) at a rate of 10 °C/min under a nitrogen atmosphere (50 mL/min flow rate).
- Data Analysis: The onset temperature of the endothermic peak in the resulting thermogram is recorded as the melting point.

Experimental Protocol 2: Spectroscopic Characterization

Causality: Spectroscopic techniques provide a "fingerprint" of the molecule based on how its nuclei and electrons interact with electromagnetic radiation. This confirms the chemical structure and provides insights into the electronic environment.

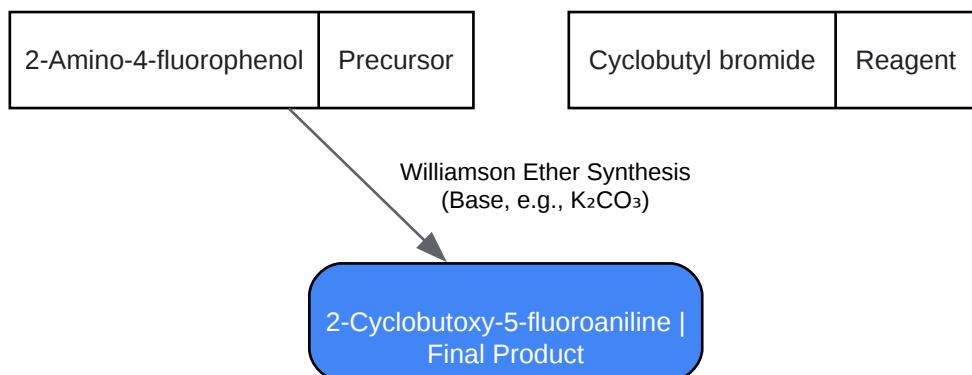
Methodology:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Sample Prep: Dissolve ~10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).

- ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Expected signals include multiplets in the aromatic region (6-7 ppm), a multiplet for the methine proton of the cyclobutoxy group (~4.5 ppm), multiplets for the cyclobutoxy methylene protons (1.5-2.5 ppm), and a broad singlet for the amine protons (~3-4 ppm, which can exchange with D₂O).[6]
- ¹³C NMR Acquisition: Acquire the carbon spectrum. Expected signals will correspond to the distinct carbon environments in the aromatic ring and the cyclobutoxy group.[6]
- Infrared (IR) Spectroscopy:
 - Sample Prep: Analyze the solid sample directly using an Attenuated Total Reflectance (ATR) accessory.
 - Acquisition: Scan from 4000 to 400 cm⁻¹.
 - Expected Peaks: Look for characteristic N-H stretching bands (two bands for a primary amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), C-O-C stretching of the ether (~1250 cm⁻¹), and a strong C-F stretching band (~1100-1200 cm⁻¹).[7][8]
- UV-Visible (UV-Vis) Spectroscopy:
 - Sample Prep: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
 - Acquisition: Scan the absorbance from approximately 200 to 400 nm.
 - Expected Spectra: The aniline chromophore will exhibit characteristic $\pi \rightarrow \pi^*$ transitions. The exact position of the absorption maxima (λ_{max}) will be influenced by the substituents and the solvent polarity.[9]

Synthetic Pathway Considerations

Understanding the synthesis of a compound is crucial for anticipating potential impurities. The formation of the cyclobutoxy ether is typically achieved via a nucleophilic substitution reaction.

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Caption: A common synthetic route to **2-Cyclobutoxy-5-fluoroaniline**.

This Williamson ether synthesis involves the deprotonation of the phenolic hydroxyl group of 2-amino-4-fluorophenol, followed by nucleophilic attack on cyclobutyl bromide.[1] This method is efficient for creating the aryl-alkyl ether linkage.

Safety and Handling

As a substituted aniline, **2-Cyclobutoxy-5-fluoroaniline** requires careful handling. While a specific Safety Data Sheet (SDS) may not be widely available, data from analogous compounds should guide laboratory practices.

- General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled, consistent with other fluoroaniline derivatives.[10][11] May cause skin and eye irritation.[12]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

2-Cyclobutoxy-5-fluoroaniline is a compound with a rich set of physicochemical properties defined by the synergistic effects of its functional groups. Its high lipophilicity, moderate basicity, and specific steric profile make it a valuable tool for chemists. A thorough understanding and experimental validation of its properties—from melting point and solubility to its detailed spectroscopic signature—are non-negotiable first steps for its successful application in research and development. The methodologies and data presented in this guide provide a solid, scientifically grounded framework for researchers to build upon.

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- To cite this document: BenchChem. [Introduction: Unveiling the Profile of a Key Synthetic Building Block]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1399048#physicochemical-properties-of-2-cyclobutoxy-5-fluoroaniline]

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